molecular formula C15H20N2O3 B7587005 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

カタログ番号 B7587005
分子量: 276.33 g/mol
InChIキー: ZCMOKIWGTQAOMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid, also known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first approved by the FDA in 1993 for the treatment of partial seizures in adults. Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

作用機序

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters such as glutamate and substance P. 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid also increases the synthesis and release of GABA, which is an inhibitory neurotransmitter.
Biochemical and Physiological Effects:
4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been shown to increase the levels of GABA in the brain, which reduces the activity of excitatory neurotransmitters. This leads to a reduction in the frequency and severity of seizures in patients with epilepsy. 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid also reduces the release of glutamate and substance P, which are involved in the sensation of pain. This leads to a reduction in pain in patients with neuropathic pain.

実験室実験の利点と制限

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It has a low toxicity and is well-tolerated by animals. It is also relatively inexpensive and readily available. However, gabapentin has limitations in that it has a short half-life and requires multiple dosing to maintain therapeutic levels.

将来の方向性

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has shown promise in the treatment of various neurological and psychiatric disorders. Future research should focus on the development of more potent and selective gabapentin analogues. Additionally, the use of gabapentin in combination with other drugs should be investigated to determine if it can enhance their therapeutic effects. Finally, the potential long-term effects of gabapentin use should be studied to determine if it is safe for long-term use.

合成法

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid is synthesized by reacting 1,1-cyclohexanediacetic acid anhydride with methylamine to form 1,1-cyclohexanediacetic acid monoamide. This is then reacted with 2-phenylglycinol to form gabapentin.

科学的研究の応用

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its use in the treatment of epilepsy and neuropathic pain. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing pain in patients with neuropathic pain.

特性

IUPAC Name

4-[[methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-17(13-5-3-2-4-6-13)15(20)16-12-9-7-11(8-10-12)14(18)19/h2-6,11-12H,7-10H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMOKIWGTQAOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。